

# Nanocrystal technology in Paliperidone Palmitate formulation

Author: BenchChem Technical Support Team. Date: December 2025



**Diagram: Wet Media Milling Workflow** 





Click to download full resolution via product page

Workflow for producing paliperidone palmitate nanosuspensions via wet media milling.



## **Physicochemical Characterization of Nanosuspensions**

- 1. Particle Size and Polydispersity Index (PDI) Analysis
- Objective: To determine the mean particle size and the width of the particle size distribution.
- Methodology (Dynamic Light Scattering DLS):
  - The nanosuspension sample is diluted with deionized water to achieve a suitable scattering intensity.
  - The diluted sample is placed in a cuvette and inserted into a DLS instrument (e.g., Malvern Zetasizer).
  - A laser beam illuminates the sample, and the instrument measures the intensity fluctuations of the scattered light caused by the Brownian motion of the nanoparticles.
  - The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles (mean particle size).
  - The PDI, a dimensionless number ranging from 0 to 1, is also calculated to indicate the uniformity of the particle size distribution. A PDI below 0.3 is generally considered acceptable for parenteral nanosuspensions.

### 2. Zeta Potential Analysis

- Objective: To measure the surface charge of the nanoparticles, which is a key indicator of the physical stability of the nanosuspension.
- Methodology (Electrophoretic Light Scattering ELS):
  - The diluted nanosuspension sample is placed in a specialized zeta potential cell containing electrodes.
  - An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode (electrophoresis).
  - The instrument measures the velocity of this movement using a laser.



 The electrophoretic mobility is then used to calculate the zeta potential. A zeta potential of at least ±20 mV is generally required for good electrostatic stabilization.

### 3. Morphological Analysis

- Objective: To visualize the shape and surface characteristics of the nanocrystals.
- Methodology (Scanning Electron Microscopy SEM):
  - A drop of the nanosuspension is placed on a sample holder (stub) and freeze-dried to remove the aqueous vehicle.
  - The dried sample is then coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.
  - The coated sample is placed in the SEM chamber.
  - A high-energy beam of electrons is scanned across the sample surface. The interactions
    of the electrons with the sample generate signals that are used to create a high-resolution
    image of the nanocrystal morphology.

### 4. Crystallinity Analysis

 Objective: To confirm that the drug remains in its crystalline state after the size reduction process.

#### Methodologies:

- Differential Scanning Calorimetry (DSC): A small, dried sample of the nanosuspension is heated at a constant rate. The DSC instrument measures the heat flow into or out of the sample. A sharp endothermic peak at the drug's characteristic melting point confirms its crystalline nature.
- Powder X-ray Diffraction (PXRD): A dried sample is exposed to X-rays at varying angles.
   Crystalline materials produce a unique diffraction pattern with sharp peaks at specific angles, which serves as a fingerprint for the crystal lattice structure. The presence of these peaks confirms crystallinity.



### 5. In Vitro Drug Release Testing

- Objective: To measure the rate of drug dissolution from the nanosuspension in a controlled laboratory environment.
- Methodology (USP Apparatus 4 Flow-Through Cell):
  - The USP Apparatus 4 is a standard method for testing the dissolution of poorly soluble and long-acting formulations.
  - A sample of the nanosuspension is placed in a flow-through cell, which may contain semisolid adapters to hold the formulation.
  - A dissolution medium (e.g., a buffer solution like phosphate buffer pH 7.4, often containing a surfactant like SDS to ensure sink conditions) is pumped through the cell at a constant flow rate (e.g., 8 mL/min) and maintained at a physiological temperature (37°C).
  - The eluate is collected at predetermined time intervals.
  - The concentration of dissolved paliperidone palmitate in the collected samples is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

### **Data on Paliperidone Palmitate Nanosuspensions**

The particle size of the nanocrystals is a critical quality attribute that directly influences the in vivo pharmacokinetic profile of the long-acting injectable.

## Table 1: Physicochemical Properties of Paliperidone Palmitate Formulations



| Formulation<br>Parameter | Paliperidone<br>Palmitate (Pure<br>Drug) | Nanosuspension<br>(Example)     | Nanosuspension<br>(Example)     |
|--------------------------|------------------------------------------|---------------------------------|---------------------------------|
| Preparation Method       | N/A                                      | Nanoprecipitation               | Wet Media Milling               |
| Stabilizer(s)            | N/A                                      | PVP K30 &<br>Poloxamer 407      | Not specified                   |
| Mean Particle Size       | > 10 μm                                  | 299.8 nm                        | 505 ± 9 nm                      |
| Entrapment Efficiency    | N/A                                      | 78.41%                          | Not reported                    |
| Crystalline State        | Crystalline                              | Crystalline (confirmed by XRPD) | Crystalline (confirmed by PXRD) |

Data compiled from multiple sources for illustrative purposes.

**Table 2: Impact of Particle Size on Pharmacokinetics in** 

**Beagle Dogs** 

| Parameter          | Nanosuspension A | Nanosuspension B |
|--------------------|------------------|------------------|
| Mean Particle Size | 1041 ± 6 nm      | 505 ± 9 nm       |
| Tmax (days)        | 10               | 6                |
| Cmax (ng/mL)       | 129.5 ± 25.1     | 71.9 ± 12.3      |
| AUC0-t (ng·d/mL)   | 2154.2 ± 315.6   | 1073.4 ± 198.7   |

Data from a single-dose intramuscular administration study in beagle dogs.

As the data indicates, the nanosuspension with the larger particle size (Nanosuspension A) resulted in a longer time to reach maximum concentration (Tmax), a higher overall drug exposure (AUC), and a higher peak concentration (Cmax) compared to the formulation with smaller particles. This demonstrates the profound impact of nanocrystal size on the sustained-release characteristics of the formulation.

### **Pharmacokinetics and In Vivo Performance**



Following a single intramuscular injection of a **paliperidone palmitate** nanosuspension, plasma concentrations of paliperidone gradually increase, reaching a peak (Tmax) at a median of 13 days. The release of the drug starts as early as day 1 and can last for over 120 days. The apparent half-life of paliperidone following administration of the 1-month formulation ranges from 25 to 49 days. For the 3-month formulation, which utilizes larger nanocrystals, the peak serum concentration is reached between 23 and 34 days, and the half-life is approximately 2 to 4 months.

The initial loading doses recommended for the 1-month formulation (234 mg on day 1 and 156 mg on day 8) are designed to rapidly achieve therapeutic concentrations without the need for oral supplementation.

## **Diagram: Particle Size and Release Duration**



Click to download full resolution via product page

Relationship between nanocrystal size and the duration of action for LAIs.



## **Mechanism of Action of Paliperidone**

Paliperidone's therapeutic effect is mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.

- D2 Receptor Blockade: Excessive dopamine activity in the brain's mesolimbic pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors in this pathway, paliperidone reduces this hyperactivity, thereby alleviating these symptoms.
- 5-HT2A Receptor Blockade: The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is believed to increase dopamine release in other brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits. The higher affinity for 5-HT2A receptors relative to D2 receptors is also thought to reduce the risk of extrapyramidal side effects (movement disorders) compared to older, typical antipsychotics.

Paliperidone also exhibits antagonistic activity at  $\alpha 1$  and  $\alpha 2$  adrenergic receptors and H1 histaminergic receptors, which contributes to its side effect profile, including potential orthostatic hypotension and sedation.

**Diagram: Paliperidone Signaling Pathway** 





Click to download full resolution via product page

Simplified signaling pathway for paliperidone's mechanism of action.

## Conclusion

Nanocrystal technology has been pivotal in advancing the treatment of schizophrenia by enabling the development of ultra-long-acting injectable formulations of **paliperidone palmitate**. By precisely controlling the particle size of the poorly soluble prodrug, this technology allows for the formulation of stable, injectable nanosuspensions with predictable, sustained-release profiles ranging from one to three months. This approach directly addresses the critical issue of medication non-adherence, offering the potential for improved long-term outcomes, reduced relapse rates, and enhanced quality of life for patients. The principles of nanocrystal formulation, including manufacturing via wet media milling and comprehensive physicochemical characterization, provide a robust platform for developing similar long-acting therapies for other chronic diseases.

 To cite this document: BenchChem. [Nanocrystal technology in Paliperidone Palmitate formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678296#nanocrystal-technology-in-paliperidone-palmitate-formulation]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com